Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is an organic compound with the molecular formula C19H20N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with 4-butylaniline in the presence of a coupling agent, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The esterification step may require an acid catalyst like sulfuric acid to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4).
Major Products
Reduction: Methyl 3-[(4-butylanilino)carbonyl]-5-aminobenzoate.
Substitution: 3-[(4-butylanilino)carbonyl]-5-nitrobenzoic acid.
Oxidation: Methyl 3-[(4-carboxyanilino)carbonyl]-5-nitrobenzoate.
Scientific Research Applications
Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group may play a role in redox reactions, while the ester group could be involved in hydrolysis reactions. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chloroanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(4-ethylanilino)carbonyl]-5-nitrobenzoate
- Methyl 3-[(4-methylanilino)carbonyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C19H20N2O5/c1-3-4-5-13-6-8-16(9-7-13)20-18(22)14-10-15(19(23)26-2)12-17(11-14)21(24)25/h6-12H,3-5H2,1-2H3,(H,20,22) |
InChI Key |
DOAZUBMJEUHNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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